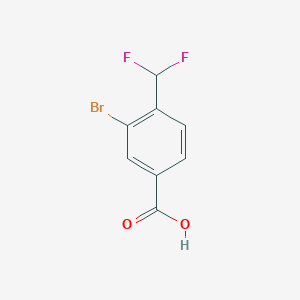

3-Bromo-4-(difluoromethyl)benzoic acid

Übersicht

Beschreibung

3-Bromo-4-(difluoromethyl)benzoic acid is an organic compound with the molecular formula C8H5BrF2O2 and a molecular weight of 251.03 g/mol . This compound is characterized by the presence of a bromine atom, a difluoromethyl group, and a carboxylic acid group attached to a benzene ring. It is commonly used as a building block in organic synthesis and has various applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(difluoromethyl)benzoic acid typically involves the bromination of 4-(difluoromethyl)benzoic acid. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the benzene ring in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to meet industrial standards .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the 3-position undergoes substitution under specific catalytic or thermal conditions. The electron-withdrawing effects of the difluoromethyl (-CF₂H) and carboxylic acid (-COOH) groups moderately activate the aromatic ring for NAS.

Key example :

-

Bromine replacement with alkoxy groups :

Reaction with difluoro sodium chloroacetate (ClCF₂COONa) in DMF at 85–110°C, using inorganic bases (e.g., K₂CO₃), substitutes bromine with a difluoromethoxy group (-OCF₂H) (Eq. 1) .

Reaction conditions :

| Reagents | Solvent | Temperature | Yield |

|---|---|---|---|

| ClCF₂COONa, K₂CO₃ | DMF | 95°C | 74.5% |

Mechanistic insight :

The reaction proceeds via a two-step process:

-

Formation of a phenoxide intermediate by deprotonation of the -COOH group.

-

Nucleophilic attack by the difluoromethyl group at the bromine site .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed coupling reactions, enabling access to complex biaryl systems.

Suzuki–Miyaura coupling :

Reaction with aryl boronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃ in THF/water produces biaryl derivatives (Eq. 2) .

Representative data :

| Boronic Acid | Catalyst | Product Yield |

|---|---|---|

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | 82% |

Limitations :

Steric hindrance from the -CF₂H group reduces reactivity with bulky boronic acids .

Decarboxylation Reactions

The carboxylic acid group undergoes decarboxylation under thermal or basic conditions, forming 3-bromo-4-(difluoromethyl)benzene.

Experimental protocol :

Key data :

| Conditions | Decarboxylation Efficiency |

|---|---|

| Cu, quinoline, 150°C | 89% |

a) Esterification

The -COOH group reacts with alcohols (e.g., methanol) under acidic conditions to form esters:

Reaction :

3-Bromo-4-(difluoromethyl)benzoic acid + CH₃OH → Methyl ester (Eq. 4) .

Conditions :

| Acid Catalyst | Temperature | Yield |

|---|---|---|

| H₂SO₄ | Reflux | 92% |

Electrophilic Aromatic Substitution (EAS)

Despite deactivation by electron-withdrawing groups, nitration occurs at the 5-position under strong nitrating conditions:

Reaction :

HNO₃/H₂SO₄ → 3-Bromo-4-(difluoromethyl)-5-nitrobenzoic acid (Eq. 5) .

Regioselectivity :

The -CF₂H group directs electrophiles to the meta position relative to itself due to its inductive electron-withdrawing effect .

Mechanistic and Stereoelectronic Considerations

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

3-Bromo-4-(difluoromethyl)benzoic acid serves as an important intermediate in the synthesis of biologically active compounds. Its structure allows for modifications that can enhance pharmacological properties, making it valuable in drug development.

- Antimicrobial Agents : The compound's derivatives have been explored for their antimicrobial properties, potentially leading to new treatments for infections.

- Anti-inflammatory Drugs : Research indicates that modifications of this compound may yield anti-inflammatory agents, contributing to pain management therapies.

- Cancer Research : Some derivatives have shown promise in targeting cancer cells, making them candidates for further investigation in oncology.

Agrochemical Applications

In agrochemistry, this compound can be employed as a precursor for herbicides and pesticides. The difluoromethyl group enhances the compound's biological activity, allowing it to effectively target specific pests while minimizing environmental impact.

- Herbicides : Its derivatives may inhibit plant growth in unwanted species, providing a selective approach to weed management.

- Insecticides : Modifications of the compound have been investigated for their efficacy against agricultural pests, contributing to sustainable farming practices.

Organic Synthesis

The versatility of this compound extends to organic synthesis where it acts as a building block for various chemical reactions.

- Cross-Coupling Reactions : The compound can participate in palladium-catalyzed cross-coupling reactions, facilitating the formation of complex organic molecules.

- Material Science : Its derivatives are being explored for use in electronic devices and materials due to their unique electronic properties.

Toxicological and Environmental Considerations

While exploring its applications, it is essential to consider the toxicological profile of this compound. Regulatory assessments indicate that it has potential endocrine-disrupting properties; however, current literature lacks conclusive evidence on this aspect .

- Synthesis of Antimicrobial Agents : A study demonstrated the synthesis of novel derivatives from this compound that exhibited significant antimicrobial activity against various pathogens, highlighting its potential in pharmaceutical applications.

- Development of Selective Herbicides : Research focused on modifying this compound to create selective herbicides that effectively target specific weed species without harming crops, showcasing its utility in sustainable agriculture.

- Investigation into Electronic Properties : A recent study explored the use of derivatives of this compound in electronic devices, revealing promising results regarding their conductivity and stability.

Wirkmechanismus

The mechanism of action of 3-Bromo-4-(difluoromethyl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The bromine and difluoromethyl groups can influence the compound’s reactivity and binding affinity to molecular targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(Trifluoromethyl)benzoic acid: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

3-Bromo-4-methylbenzoic acid: Similar structure but with a methyl group instead of a difluoromethyl group.

Uniqueness

3-Bromo-4-(difluoromethyl)benzoic acid is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct chemical properties and reactivity. These functional groups make it a versatile building block in organic synthesis and enhance its potential for various applications in research and industry .

Biologische Aktivität

3-Bromo-4-(difluoromethyl)benzoic acid is an aromatic compound characterized by a bromine atom and a difluoromethyl group attached to a benzoic acid structure. Its molecular formula is CHBrFO, with a molecular weight of approximately 251.03 g/mol. This compound has garnered attention in various fields, particularly in pharmaceuticals and agrochemicals, due to its potential biological activity.

Structure and Reactivity

The presence of the difluoromethyl group enhances the reactivity of this compound, making it a valuable precursor for synthesizing various derivatives. The carboxylic acid functional group contributes to its acidic properties, which are crucial for biological interactions.

Synthesis Methods

Several methods exist for synthesizing this compound, including:

- Direct bromination of 4-(difluoromethyl)benzoic acid.

- Substitution reactions involving other halogenated benzoic acids.

These synthetic pathways allow for the generation of derivatives that can be utilized in research and industrial applications.

Recent studies have indicated that benzoic acid derivatives, including this compound, may influence key biological pathways such as:

- Ubiquitin-proteasome pathway (UPP) : Enhances protein degradation.

- Autophagy-lysosome pathway (ALP) : Promotes cellular homeostasis and reduces aging effects.

In vitro studies demonstrated that compounds similar to this compound can activate cathepsins B and L, enzymes critical for protein degradation processes .

Case Studies

- Cytotoxicity Assays : In studies involving human foreskin fibroblasts, extracts containing benzoic acid derivatives showed no cytotoxicity at concentrations up to 10 μg/mL while enhancing proteasome activity .

- Antimicrobial Activity : Research has highlighted the potential antimicrobial properties of similar compounds, suggesting that modifications in the benzoic acid structure can lead to increased potency against various pathogens .

Comparative Analysis

A comparative analysis of structural analogs reveals that variations in halogen substitutions significantly influence biological activity. For instance:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | CHBrFO | Bromine and difluoromethyl groups enhance reactivity |

| 4-Bromo-3-(trifluoromethyl)benzoic acid | CHBrFO | Trifluoromethyl group increases electronegativity |

| 3-Chloro-4-(difluoromethyl)benzoic acid | CHClFO | Chlorine substitution alters biological activity |

This table illustrates how different halogen substituents can modify the chemical behavior and biological efficacy of these compounds.

Eigenschaften

IUPAC Name |

3-bromo-4-(difluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O2/c9-6-3-4(8(12)13)1-2-5(6)7(10)11/h1-3,7H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUYNTKMTYJLIIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)Br)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10660775 | |

| Record name | 3-Bromo-4-(difluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131615-04-7 | |

| Record name | Benzoic acid, 3-bromo-4-(difluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1131615-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-(difluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.